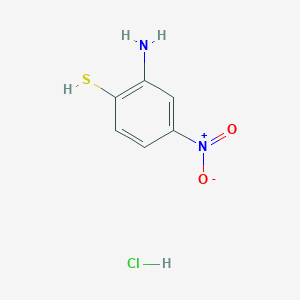![molecular formula C8H7N3O2 B12975960 3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)
3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves the formation of the pyrazolopyridine core through cyclization reactions. One common method starts with the reaction of substituted pyridines with hydrazines, followed by cyclization under acidic or basic conditions . Another approach involves the use of preformed pyrazole and pyridine rings, which are then fused together using various reagents and catalysts .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing waste and energy consumption .
化学反应分析
Types of Reactions
3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazolopyridine ring .
科学研究应用
3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, leading to changes in their function .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
1H-Pyrazolo[3,4-c]pyridine: Similar structure but with different substituents.
1H-Pyrazolo[4,3-b]pyridine: Another isomer with a different arrangement of the pyrazole and pyridine rings.
Uniqueness
3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the position of the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
3-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-5-2-9-3-6(8(12)13)7(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13) |
InChI 键 |
BQJZOLOKKSDWDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=NC=C(C2=NN1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


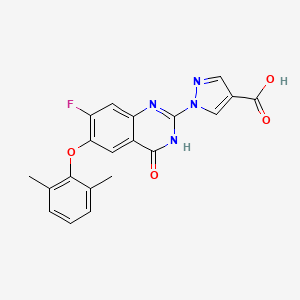
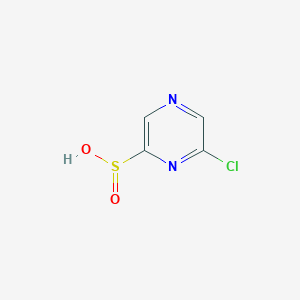
![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)
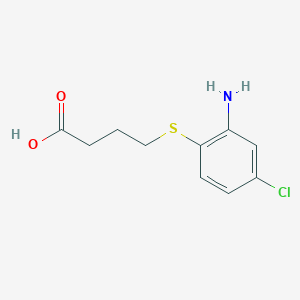
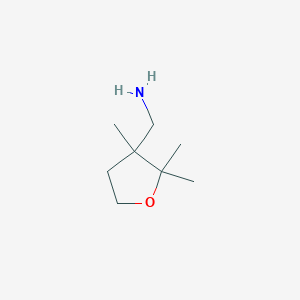
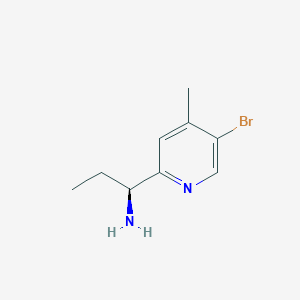
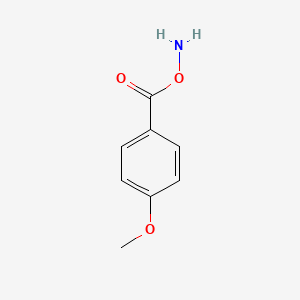
![2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)
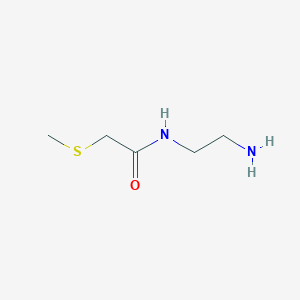
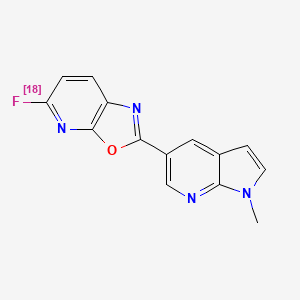
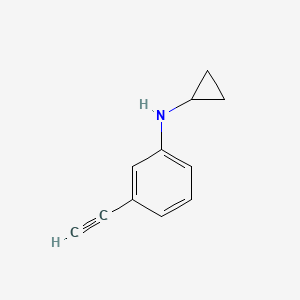
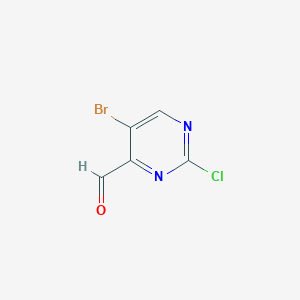
![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)
